BenchChemオンラインストアへようこそ!

Quinomycin C

DNA bisintercalation Molecular pharmacology Antibiotic mechanism

Quinomycin C is a thioacetal-bridged cyclodepsipeptide antibiotic that offers 2–6× higher DNA binding affinity than echinomycin and dissociation kinetics an order of magnitude slower than triostins. Its rigid scaffold, free of sulfoxide modifications, ensures maximum intercalation stability. It outperforms vancomycin against MRSA and VRE, and shows no cross-resistance with Quinomycin A. Choose it as the strongest DNA binder in the quinomycin family for bifunctional intercalation studies, SAR investigations, anti-MRSA lead development, and antifungal screening programs where a fully active, resistance-distinct comparator is essential. Request a quote today.

Molecular Formula C55H72N12O12S2
Molecular Weight 1157.4 g/mol
CAS No. 11001-74-4
Cat. No. B1195860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinomycin C
CAS11001-74-4
Synonymsquinomycin
quinomycin B
quinomycin C
quinomycin D
quinomycin E
quinomycins
Molecular FormulaC55H72N12O12S2
Molecular Weight1157.4 g/mol
Structural Identifiers
SMILESCC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C
InChIInChI=1S/C55H72N12O12S2/c1-27(2)29(5)42-53(76)78-24-40(63-46(69)38-23-57-34-19-15-17-21-36(34)61-38)48(71)59-32(8)50(73)67(12)44-52(75)66(11)43(30(6)28(3)4)54(77)79-25-39(62-45(68)37-22-56-33-18-14-16-20-35(33)60-37)47(70)58-31(7)49(72)64(9)41(51(74)65(42)10)26-81-55(44)80-13/h14-23,27-32,39-44,55H,24-26H2,1-13H3,(H,58,70)(H,59,71)(H,62,68)(H,63,69)
InChIKeyWNYOPINACXXCOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinomycin C (CAS 11001-74-4): Procurement-Grade Cyclodepsipeptide Antibiotic for DNA Binding and Antimicrobial Research


Quinomycin C (CAS 11001-74-4) is a cyclodepsipeptide antibiotic belonging to the quinomycin family of quinoxaline antibiotics, which also includes echinomycin (quinomycin A) and the triostins [1]. It is characterized by a C2-symmetric cyclic octadepsipeptide structure bearing two quinoxaline-2-carboxylic acid chromophores connected by a thioacetal cross-bridge, distinguishing it from the disulfide-bridged triostins [2]. Originally isolated from Streptomyces sp. No. 732, Quinomycin C exhibits potent activity against Gram-positive bacteria and HeLa cells, with additional activity against certain Gram-negative bacteria and antiviral effects in poliovirus-infected mice [3][4].

Why Quinomycin C Cannot Be Replaced by Generic Quinomycin Analogs: Structural and Functional Specificity in the Quinoxaline Antibiotic Class


Within the quinomycin family, minor structural variations produce substantial differences in DNA binding affinity, sequence specificity, dissociation kinetics, and biological activity profiles [1]. The thioacetal cross-bridge in Quinomycin C confers greater ring rigidity compared to the disulfide bridge of triostins, resulting in an order-of-magnitude slower dissociation from DNA and distinct sequence recognition [2]. Furthermore, the N-methylcysteine residue pattern in Quinomycin C avoids the sulfoxide modifications that significantly reduce antibacterial and cytotoxic activities in other quinomycins [3]. Notably, little to no cross-resistance is observed between Staphylococcus aureus strains resistant to Quinomycin A, Quinomycin C, and Triostin C, underscoring that these analogs are not functionally interchangeable and that each compound engages distinct molecular targets or resistance mechanisms [4].

Quinomycin C: Direct Comparative Evidence for Differentiated Procurement in DNA Binding, Antibacterial, and Antifungal Applications


Enhanced DNA Binding Affinity of Quinomycin C Compared to Echinomycin (Quinomycin A)

Quinomycin C demonstrates significantly higher DNA binding constants compared to echinomycin (quinomycin A), the most widely studied member of the quinomycin family. Solvent-partition analysis reveals that Quinomycin C binds to Micrococcus lysodeikticus DNA with binding constants 2 to 6 times greater than those of echinomycin, while maintaining a broadly similar pattern of sequence specificity among natural DNA species [1]. Both compounds function as bifunctional intercalating agents, unwinding closed circular duplex DNA from bacteriophage PM2 with an unwinding angle almost twice that of ethidium [1].

DNA bisintercalation Molecular pharmacology Antibiotic mechanism

Superior Anti-MRSA and Anti-VRE Activity of Quinomycin C Relative to Vancomycin

Quinomycin C, alongside Quinomycin A, exhibits in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) with minimum inhibitory concentrations (MICs) lower than those of vancomycin, the clinical gold standard for resistant Gram-positive infections [1]. This potent anti-resistant activity is observed across multiple Gram-positive bacterial strains, while activity against Gram-negative test strains remains very weak or absent [1]. The study identified Quinomycin C as a principal secondary metabolite from Streptomyces sp. CPCC 200497 with significant anti-drug-resistant bacterial activity [1].

Antimicrobial resistance MRSA VRE Antibiotic development

Differential Antifungal Spectrum: Quantified Activity of Quinomycin C Against Phytopathogenic Fungi

Quinomycin C demonstrates measurable antifungal activity against specific phytopathogenic fungi, providing a defined activity profile for agricultural and antifungal research applications. As the principal antimicrobial component of wanlongmycin, Quinomycin C exhibits a MIC value of 1.563 μg/mL against Xanthomonas oryzae pv. oryzicola (bacterial leaf streak pathogen) and EC50 values of 1.256 μg/mL against Phytophthora melonis (cucumber blight) and 20.570 μg/mL against Fusarium oxysporum f. sp. benincasae (wax gourd wilt) [1]. While direct comparator data for other quinomycins in these specific fungal assays are not available, this study establishes the baseline antifungal potency of Quinomycin C against agriculturally relevant pathogens [1].

Antifungal Agricultural antibiotics Phytopathology

Slower DNA Dissociation Kinetics of Quinomycin C Compared to Triostin Antibiotics

Quinomycin C dissociates from DNA approximately an order of magnitude more slowly than the structurally related triostin antibiotics (Triostin A and Triostin C), as determined by detergent-induced dissociation kinetic studies [1]. This slower dissociation is attributed to the greater rigidity of the octapeptide ring conferred by the thioacetal cross-bridge in Quinomycin C, compared to the more flexible disulfide bridge in the triostins, resulting in a larger entropy of activation for dissociation [1]. The longest time constant for dissociation from calf thymus DNA correlates well with antibacterial potency across the quinoxaline antibiotics, suggesting that the kinetic stability of the drug-DNA complex directly influences biological activity [1].

DNA binding kinetics Drug-DNA interaction Pharmacodynamics

Structural Basis for Differentiated Activity: Thioacetal Bridge in Quinomycin C Confers Functional Distinction from Disulfide-Bridged Triostins

The thioacetal cross-bridge (-S-CH2-S-) in Quinomycin C, which replaces the disulfide bridge (-S-S-) found in triostin antibiotics, represents a critical structural determinant of biological differentiation within the quinomycin family [1]. This structural feature contributes to the slower DNA dissociation kinetics observed for Quinomycin C compared to triostins, as the thioacetal bridge restricts conformational flexibility of the octapeptide ring [1]. Additionally, the absence of sulfoxide modifications at the N-methylcysteine residue in Quinomycin C is notable: structure-activity relationship studies of quinomycins demonstrate that sulfoxide groups in this position significantly decrease both antibacterial and cytotoxic activities [2]. Quinomycin C, lacking such modifications, retains full activity, whereas sulfoxide-containing analogs (e.g., quinomycins I, J, and monosulfoxide quinomycin) show reduced potency [2].

Structure-activity relationship Quinoxaline antibiotics Drug design

Lack of Cross-Resistance Between Quinomycin C and Quinomycin A in Staphylococcus aureus

Quinomycin C exhibits a distinct resistance profile compared to its close analog Quinomycin A (echinomycin). In Staphylococcus aureus strains selected for resistance to individual quinoxaline antibiotics, little to no cross-resistance was observed between strains resistant to Quinomycin A and those resistant to Quinomycin C, nor between these and strains resistant to Triostin C [1]. This phenomenon indicates that the three antibiotics engage different molecular targets or are affected by distinct resistance mechanisms, despite their close structural homology [1]. This differential resistance pattern is paralleled by their selective antitumor activities: Quinomycin A shows preferential activity against rat tumors, while Quinomycin C and the triostin complex are more active against mouse tumors [1].

Antibiotic resistance Cross-resistance Quinoxaline antibiotics

Validated Application Scenarios for Quinomycin C Based on Quantitative Comparative Evidence


DNA Binding and Molecular Pharmacology Studies Requiring High-Affinity Bisintercalation

Quinomycin C is the optimal choice for studies of bifunctional DNA intercalation where maximal binding affinity is required. With DNA binding constants 2–6 times higher than echinomycin [1] and dissociation kinetics an order of magnitude slower than triostins [2], Quinomycin C provides the strongest and most sustained DNA interaction within the quinomycin family. This makes it particularly suitable for biophysical characterization of drug-DNA complexes, structure-activity relationship studies of intercalation, and development of high-potency DNA-targeted agents.

Anti-MRSA and Anti-VRE Drug Discovery and Resistance Mechanism Studies

For research programs focused on combating Gram-positive antibiotic resistance, Quinomycin C provides a validated lead compound with demonstrated potency against MRSA and VRE that exceeds vancomycin [3]. Furthermore, the lack of cross-resistance between Quinomycin C and Quinomycin A in Staphylococcus aureus [4] enables its use as a chemical probe to dissect resistance mechanisms that are specific to individual quinomycin family members, providing insights that cannot be obtained using echinomycin alone.

Agricultural Fungicide Development and Phytopathogen Research

Quinomycin C is a suitable reference compound for antifungal screening and agricultural antibiotic discovery programs targeting specific phytopathogens. Quantified activity against Xanthomonas oryzae pv. oryzicola (MIC = 1.563 μg/mL), Phytophthora melonis (EC50 = 1.256 μg/mL), and Fusarium oxysporum f. sp. benincasae (EC50 = 20.570 μg/mL) provides defined potency benchmarks for evaluating novel antifungal agents [5]. Researchers developing crop protection agents can use Quinomycin C as a positive control in antifungal bioassays.

Structure-Activity Relationship (SAR) Studies of Quinoxaline Antibiotics

Quinomycin C serves as a critical reference compound for SAR investigations within the quinomycin family due to its distinctive structural features: the thioacetal cross-bridge that confers enhanced DNA binding stability compared to disulfide-bridged triostins [2], and the absence of activity-diminishing sulfoxide modifications at the N-methylcysteine residue [6]. Researchers synthesizing or evaluating novel quinomycin analogs can use Quinomycin C as a fully active, unmodified comparator to assess how specific structural alterations impact DNA binding kinetics, antibacterial potency, and cytotoxic activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinomycin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.